molecular formula C5H4BrN3O B15069481 2-Bromopyrimidine-5-carboxamide

2-Bromopyrimidine-5-carboxamide

Cat. No.: B15069481
M. Wt: 202.01 g/mol
InChI Key: IUPSGMQSXHAZQO-UHFFFAOYSA-N
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Description

2-Bromopyrimidine-5-carboxamide is a chemical compound with the molecular formula C5H4BrN3O. It is a derivative of pyrimidine, a nitrogen-containing heterocycle that is widely found in nature and is an integral part of several biologically active compounds.

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromopyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Chloropyrimidine-5-carboxamide
  • 2-Fluoropyrimidine-5-carboxamide
  • 2-Iodopyrimidine-5-carboxamide

Comparison: 2-Bromopyrimidine-5-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions .

Properties

Molecular Formula

C5H4BrN3O

Molecular Weight

202.01 g/mol

IUPAC Name

2-bromopyrimidine-5-carboxamide

InChI

InChI=1S/C5H4BrN3O/c6-5-8-1-3(2-9-5)4(7)10/h1-2H,(H2,7,10)

InChI Key

IUPSGMQSXHAZQO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)Br)C(=O)N

Origin of Product

United States

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